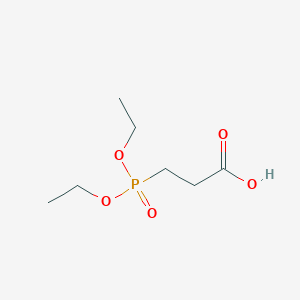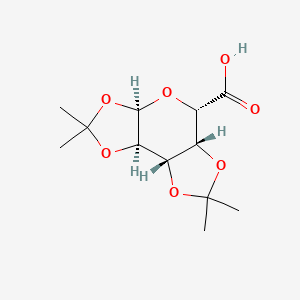
1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid
Vue d'ensemble
Description
1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose, also known as 1,2:3,4-di-O-isopropylidene-alpha-D-galacturonic acid, is a chemical compound with the molecular formula C12H20O6 . It is a derivative of D-galactose, which is a sugar acid and an oxidized form of D-galactose . It is mainly used in biochemical reactions and as a medicine intermediate .
Synthesis Analysis
The synthesis of 1,2:3,4-Di-O-isopropylidene-alpha-D-galacturonic acid involves the reaction of galactopyranosides with 2,2-dimethoxypropane, leading to various isopropylidene acetals. Among these, the 3,4-O-isopropylidene derivatives can be obtained with high yield.
Molecular Structure Analysis
The molecular structure of 1,2:3,4-Di-O-isopropylidene-alpha-D-galacturonic acid has been analyzed using Nuclear Magnetic Resonance (NMR) and molecular modeling experiments . The conformation of the six-membered rings plays an important role in its structure .
Chemical Reactions Analysis
1,2:3,4-Di-O-isopropylidene-alpha-D-galacturonic acid is used to produce diacetone-d-galacturonic acid and oxalic acid . It is mainly used in biochemical reactions and as a medicine intermediate .
Physical And Chemical Properties Analysis
1,2:3,4-Di-O-isopropylidene-alpha-D-galacturonic acid is a liquid at 20°C . It has a molecular weight of 260.29 . It should be stored under inert gas and is sensitive to moisture .
Applications De Recherche Scientifique
Medicine: Drug Synthesis Intermediates
This compound serves as a precursor in the synthesis of various drugs. Its protected hydroxyl groups allow for selective reactions in complex organic syntheses . For example, it can be used to create prodrugs that improve the delivery and efficacy of certain medications.
Biotechnology: Enzyme Substrate Analogs
In biotechnological research, this sugar derivative is used to create analogs of enzyme substrates. These analogs help in studying enzyme specificity and mechanism by mimicking the natural substrates while being resistant to enzymatic degradation .
Agriculture: Plant Growth Regulators
The compound’s derivatives are explored for their potential as plant growth regulators. They can influence the growth and development of plants, which is crucial for improving crop yields and quality .
Food Industry: Flavor and Sweetener Precursors
In the food industry, derivatives of this compound are used as precursors for artificial sweeteners and flavoring agents. Their structural flexibility allows for the creation of a variety of taste profiles .
Environmental Science: Biodegradable Polymers
Researchers are investigating the use of this compound in the development of biodegradable polymers. These polymers have potential applications in environmentally friendly packaging and agricultural films .
Materials Science: Organic Synthesis Building Blocks
This sugar derivative is a valuable building block in materials science for the synthesis of organic compounds with specific properties. It is used in creating new materials with potential applications in electronics, coatings, and adhesives .
Analytical Chemistry: Chromatography Standards
It is utilized as a standard in chromatographic analysis due to its unique structural properties. This helps in the calibration of equipment and ensures the accuracy of analytical results .
Pharmaceutical Research: Drug Delivery Systems
The compound is also being studied for its role in drug delivery systems. Its ability to form various esters and ethers makes it suitable for constructing drug carriers that can enhance the stability and control the release of therapeutic agents .
Propriétés
IUPAC Name |
(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O7/c1-11(2)16-5-6(17-11)8-10(15-7(5)9(13)14)19-12(3,4)18-8/h5-8,10H,1-4H3,(H,13,14)/t5-,6+,7+,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDAMQVWECBJLO-WASRKXDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](O1)[C@H](O[C@H]3[C@@H]2OC(O3)(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365160 | |
| Record name | (3aR,5S,5aR,8aS,8bR)-2,2,7,7-Tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid | |
CAS RN |
25253-46-7 | |
| Record name | (3aR,5S,5aR,8aS,8bR)-2,2,7,7-Tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






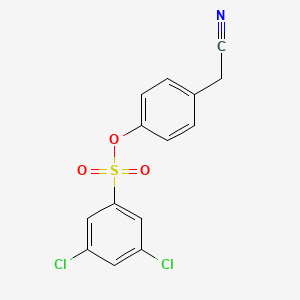
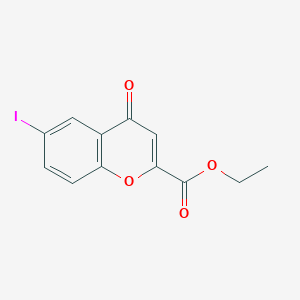


![1,2-Bis[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethane](/img/structure/B1597157.png)

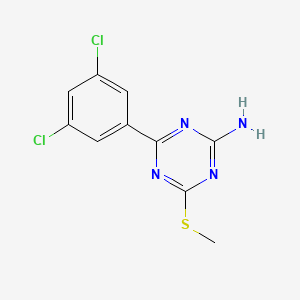

![5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,3]dioxole](/img/structure/B1597169.png)

